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molecular formula C10H5F4NO B1611329 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile CAS No. 3108-23-4

4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile

Cat. No. B1611329
M. Wt: 231.15 g/mol
InChI Key: RCAQVQYAKNWDSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04797492

Procedure details

Dry ethanol (15 ml) was added to sodium metal (1.22 g, 0.0530 mole) and the mixture was heated under reflux to dissolve sodium metal perfectly. A mixture of ethyl trifluoroacetate (7.53 g, 0.0530 mole) and p-fluorophenylacetonitrile (6.76 g, 0.0500 mole) was added dropwise over 30 minutes. The mixture, after being heated under reflux for 10 hours, was extracted with methylene chloride to remove neutral and basic components. To the mixture was then added 36% hydrochloric acid to adjust below pH 2 and the mixture was extracted with diethyl ether again. After being dried, the solvent was distilled off under reduced pressure to give the crude title compound (10.47 g, 84.0%). The product showed a single spot on thin-layer chromatography. The product was recrystallized from benzenecyclohexane to recover the monohydrate of the title compound (8.97 g, 77.0%) as pale yellow prisms. The structure of this compound was confirmed by IR and NMR.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.53 g
Type
reactant
Reaction Step Two
Quantity
6.76 g
Type
reactant
Reaction Step Two
Quantity
1.22 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[F:2][C:3]([F:10])([F:9])[C:4]([O:6]CC)=O.[F:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18][C:19]#[N:20])=[CH:14][CH:13]=1>C(O)C>[F:10][C:3]([F:2])([F:9])[C:4]([CH:18]([C:15]1[CH:16]=[CH:17][C:12]([F:11])=[CH:13][CH:14]=1)[C:19]#[N:20])=[O:6] |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
7.53 g
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Name
Quantity
6.76 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CC#N
Step Three
Name
Quantity
1.22 g
Type
reactant
Smiles
[Na]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
ADDITION
Type
ADDITION
Details
was added dropwise over 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture, after being heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 hours
Duration
10 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
to remove neutral
ADDITION
Type
ADDITION
Details
To the mixture was then added 36% hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether again
CUSTOM
Type
CUSTOM
Details
After being dried
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)C(C#N)C1=CC=C(C=C1)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 10.47 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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